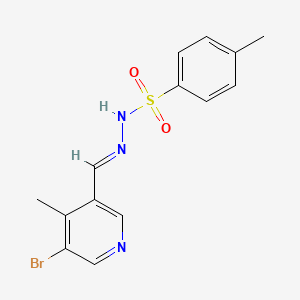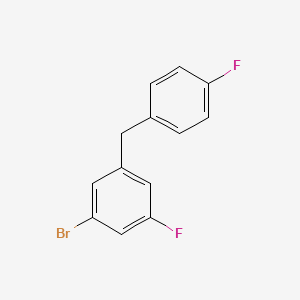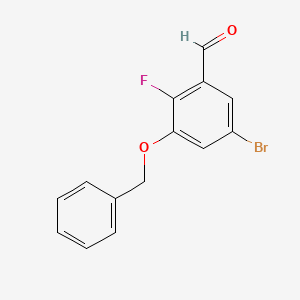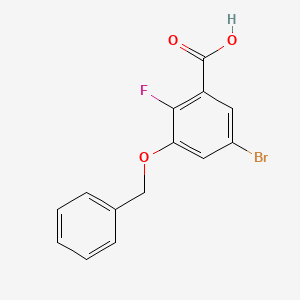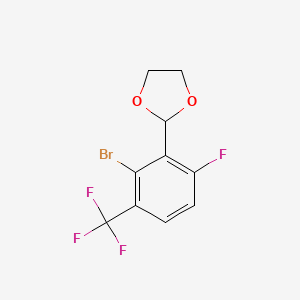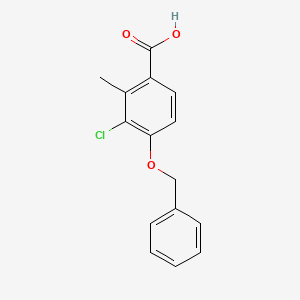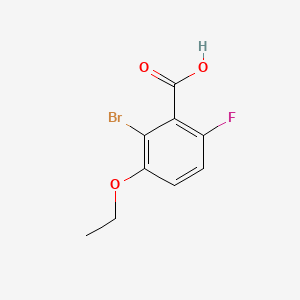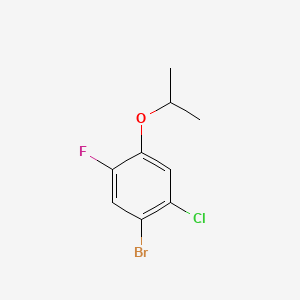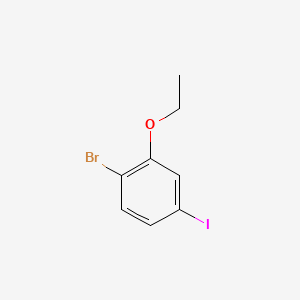
1-Bromo-2-ethoxy-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethoxy-4-iodobenzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and ethoxy groups
Wirkmechanismus
Target of Action
1-Bromo-2-ethoxy-4-iodobenzene is a versatile compound that primarily targets carbon-based molecules, particularly those involved in coupling reactions . The bromine and iodine atoms in its structure make it a suitable participant in various coupling reactions .
Mode of Action
The compound’s mode of action is largely dictated by the reactivity difference between the bromine and iodine units on the benzene ring . This allows for sequential coupling transformations, where the iodine unit can first participate in the coupling reaction, followed by the bromine atom . In Suzuki-Miyaura coupling, for instance, the iodine end of the molecule can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the biochemical pathways of the system. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, affecting downstream biochemical pathways.
Result of Action
The result of the compound’s action is the formation of new molecules through coupling reactions . These reactions can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-iodobenzene can be synthesized through a multi-step process involving the substitution of bromine and iodine on the benzene ring. One common method involves the following steps:
Bromination: The addition of bromine to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar steps as the laboratory synthesis but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-ethoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Sonogashira Coupling: This reaction involves the use of palladium catalysts and copper co-catalysts in the presence of a base to couple the aryl halide with terminal alkynes.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
Coupled Products: In Sonogashira coupling, products such as bis(4-bromophenyl)acetylene can be formed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethoxy-4-iodobenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biological processes and the development of biochemical assays.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-iodobenzene: Similar in structure but lacks the ethoxy group.
1-Bromo-2-methoxy-4-iodobenzene: Similar but with a methoxy group instead of an ethoxy group.
1-Chloro-2-ethoxy-4-iodobenzene: Similar but with chlorine instead of bromine.
Uniqueness: 1-Bromo-2-ethoxy-4-iodobenzene is unique due to the presence of both bromine and iodine atoms along with the ethoxy group, which provides distinct reactivity and potential for diverse applications in organic synthesis and material science.
Eigenschaften
IUPAC Name |
1-bromo-2-ethoxy-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLMOECVWJXXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

